molecular formula C25H23F3N4O5S B11647382 (6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11647382
M. Wt: 548.5 g/mol
InChI Key: APJDQRPSAPENNT-VHAJMIGMSA-N
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Description

The compound (6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps, starting with the preparation of the thiadiazolo[3,2-a]pyrimidin-7-one core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include other thiadiazolo[3,2-a]pyrimidin-7-one derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C25H23F3N4O5S

Molecular Weight

548.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H23F3N4O5S/c1-15-3-6-17(7-4-15)36-11-9-35-10-12-37-19-8-5-16(14-20(19)34-2)13-18-21(29)32-24(30-22(18)33)38-23(31-32)25(26,27)28/h3-8,13-14,29H,9-12H2,1-2H3/b18-13-,29-21?

InChI Key

APJDQRPSAPENNT-VHAJMIGMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC

Origin of Product

United States

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